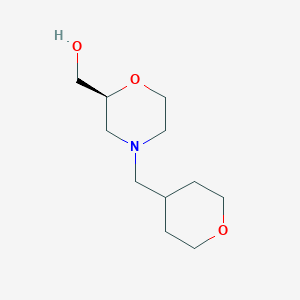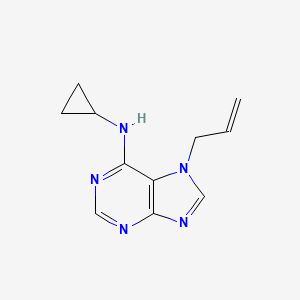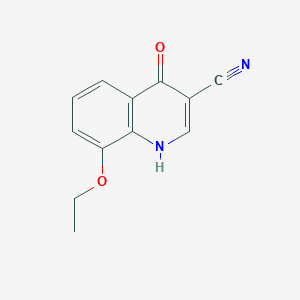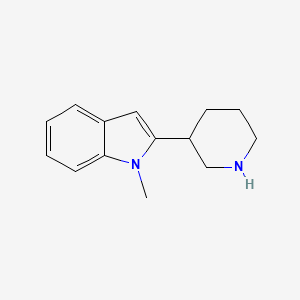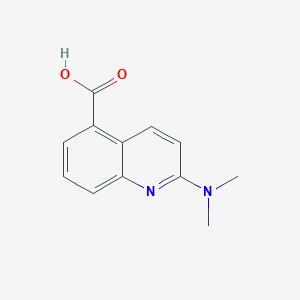
2-(Dimethylamino)quinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)quinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a dimethylamino group at the second position and a carboxylic acid group at the fifth position of the quinoline ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial synthesis to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-5-carboxylic acid, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
2-(Dimethylamino)quinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-5-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2-Aminoquinoline-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.
2-(Methylamino)quinoline-5-carboxylic acid: Has a single methyl group attached to the amino group, affecting its chemical behavior and biological interactions.
Uniqueness
2-(Dimethylamino)quinoline-5-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-(dimethylamino)quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
VXZWALNXRXPSLU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


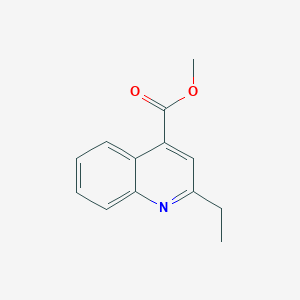



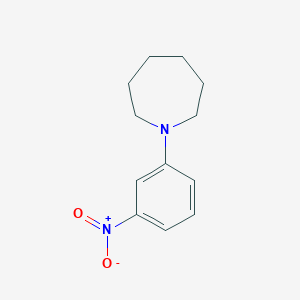


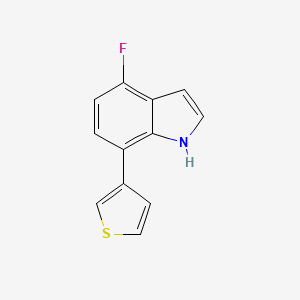
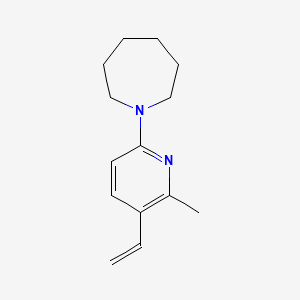
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
